molecular formula C12H10FN3O2 B2398207 N-(2-fluorophenyl)-2-(pyrimidin-2-yloxy)acetamide CAS No. 1251685-80-9

N-(2-fluorophenyl)-2-(pyrimidin-2-yloxy)acetamide

Cat. No. B2398207
CAS RN: 1251685-80-9
M. Wt: 247.229
InChI Key: JSRULTZEYIVNPS-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(pyrimidin-2-yloxy)acetamide, also known as FPA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. FPA is a pyrimidine-based molecule that has been synthesized using different methods.

Mechanism of Action

N-(2-fluorophenyl)-2-(pyrimidin-2-yloxy)acetamide exerts its biological activity by inhibiting the activity of specific enzymes, including HDACs, AChE, PDE5, and ALS. HDACs are involved in the regulation of gene expression by modifying the acetylation status of histones, which are proteins that package DNA in the nucleus. By inhibiting the activity of HDACs, N-(2-fluorophenyl)-2-(pyrimidin-2-yloxy)acetamide can modulate the expression of genes involved in cell growth and differentiation, leading to its potential anticancer activity.
AChE is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in learning and memory. By inhibiting the activity of AChE, N-(2-fluorophenyl)-2-(pyrimidin-2-yloxy)acetamide can increase the levels of acetylcholine in the brain, leading to its potential use in the treatment of Alzheimer's disease.
PDE5 is an enzyme that regulates blood pressure and cardiac function by breaking down cyclic guanosine monophosphate (cGMP), a signaling molecule that relaxes blood vessels and increases blood flow. By inhibiting the activity of PDE5, N-(2-fluorophenyl)-2-(pyrimidin-2-yloxy)acetamide can increase the levels of cGMP, leading to its potential use in the treatment of hypertension and heart failure.
ALS is an enzyme involved in the biosynthesis of branched-chain amino acids in plants. By inhibiting the activity of ALS, N-(2-fluorophenyl)-2-(pyrimidin-2-yloxy)acetamide can prevent the growth of weeds, leading to its potential use as a herbicide.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-(pyrimidin-2-yloxy)acetamide has been shown to have different biochemical and physiological effects depending on its target enzyme. Inhibition of HDACs by N-(2-fluorophenyl)-2-(pyrimidin-2-yloxy)acetamide can lead to the modulation of gene expression, which can affect cell growth and differentiation. Inhibition of AChE by N-(2-fluorophenyl)-2-(pyrimidin-2-yloxy)acetamide can increase the levels of acetylcholine in the brain, leading to improved cognitive function. Inhibition of PDE5 by N-(2-fluorophenyl)-2-(pyrimidin-2-yloxy)acetamide can increase blood flow and reduce blood pressure, leading to improved cardiac function. Inhibition of ALS by N-(2-fluorophenyl)-2-(pyrimidin-2-yloxy)acetamide can prevent the growth of weeds, leading to improved crop yield.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-2-(pyrimidin-2-yloxy)acetamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for biochemical and pharmacological assays. N-(2-fluorophenyl)-2-(pyrimidin-2-yloxy)acetamide is also readily available and can be synthesized using different methods. However, N-(2-fluorophenyl)-2-(pyrimidin-2-yloxy)acetamide has some limitations, including its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.

Future Directions

N-(2-fluorophenyl)-2-(pyrimidin-2-yloxy)acetamide has several potential future directions, including its use as a potential anticancer agent, Alzheimer's disease treatment, hypertension and heart failure treatment, and herbicide. Further studies are needed to determine the pharmacokinetics and pharmacodynamics of N-(2-fluorophenyl)-2-(pyrimidin-2-yloxy)acetamide, as well as its potential toxicity and side effects. Future research can also focus on the development of N-(2-fluorophenyl)-2-(pyrimidin-2-yloxy)acetamide derivatives with improved efficacy and selectivity for specific target enzymes.

Synthesis Methods

N-(2-fluorophenyl)-2-(pyrimidin-2-yloxy)acetamide can be synthesized using different methods, including the reaction of 2-(pyrimidin-2-yloxy)acetic acid with 2-fluoroaniline in the presence of a coupling agent such as N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC). The reaction mixture is then heated under reflux in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to yield N-(2-fluorophenyl)-2-(pyrimidin-2-yloxy)acetamide. Other methods include the reaction of 2-(pyrimidin-2-yloxy)acetic acid with 2-fluoronitrobenzene or 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Scientific Research Applications

N-(2-fluorophenyl)-2-(pyrimidin-2-yloxy)acetamide has been studied for its potential applications in different fields, including medicinal chemistry, pharmacology, and agriculture. In medicinal chemistry, N-(2-fluorophenyl)-2-(pyrimidin-2-yloxy)acetamide has been investigated as a potential anticancer agent due to its ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. N-(2-fluorophenyl)-2-(pyrimidin-2-yloxy)acetamide has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that is involved in learning and memory.
In pharmacology, N-(2-fluorophenyl)-2-(pyrimidin-2-yloxy)acetamide has been investigated as a potential drug candidate for the treatment of hypertension and heart failure due to its ability to inhibit the activity of phosphodiesterase type 5 (PDE5), an enzyme involved in the regulation of blood pressure and cardiac function.
In agriculture, N-(2-fluorophenyl)-2-(pyrimidin-2-yloxy)acetamide has been studied as a potential herbicide due to its ability to inhibit the activity of acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids in plants.

properties

IUPAC Name

N-(2-fluorophenyl)-2-pyrimidin-2-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2/c13-9-4-1-2-5-10(9)16-11(17)8-18-12-14-6-3-7-15-12/h1-7H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRULTZEYIVNPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=NC=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-(pyrimidin-2-yloxy)acetamide

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